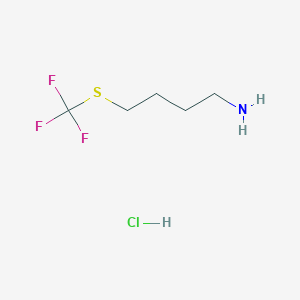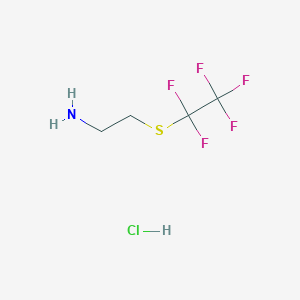
4-(Trifluoromethylthio)butylamine hydrochloride
Vue d'ensemble
Description
“4-(Trifluoromethylthio)butylamine hydrochloride” is a chemical compound with the CAS Number: 1187928-35-3 . It has a molecular weight of 231.57 and is a white solid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNCCC (C (F) (F)F)C (F) (F)F.Cl . The InChI code for the compound is 1S/C5H7F6N.ClH/c6-4 (7,8)3 (1-2-12)5 (9,10)11;/h3H,1-2,12H2;1H . Physical And Chemical Properties Analysis
“this compound” is a white solid . Its molecular weight is 231.57 , and its molecular formula is C5H8ClF6N .Applications De Recherche Scientifique
Corrosion Inhibition
Butylamine compounds, including those structurally similar to 4-(Trifluoromethylthio)butylamine hydrochloride, have been studied for their effectiveness in corrosion inhibition. For instance, in a study by Bastidas, Damborenea, and VA´ZQUEZ (1997), n-butylamine and its derivatives were found to be effective corrosion inhibitors for mild steel in hydrochloric acid solutions (Bastidas, Damborenea, & VA´ZQUEZ, 1997).
Lipophilic Substituents in Drug Design
Trifluoromethylthio groups, like those in this compound, are considered highly lipophilic and are often used in drug design. Zhang, Lu, and Shen (2017) noted that incorporating trifluoromethylthio groups in small molecules significantly enhances their ability to cross lipid membranes and improves in vivo absorption rates (Zhang, Lu, & Shen, 2017).
Trifluoromethylthiolation in Organic Chemistry
Shao, Xu, Lu, and Shen (2015) discussed the importance of the trifluoromethylthio group in pharmaceutical and agrochemical sciences, highlighting its role in improving cell membrane permeability and chemical stability. They explored new electrophilic trifluoromethylthiolating reagents for introducing this group into drug molecules (Shao, Xu, Lu, & Shen, 2015).
Chemical Modifications in Biomedical Applications
Petta, Eglin, Grijpma, and D’Este (2016) utilized butylamine derivatives in modifying hyaluronan (HA) to optimize its shear-thinning properties, which are essential for injectability and biomedical applications. This study showcases the versatility of butylamine derivatives in enhancing biomaterial properties (Petta, Eglin, Grijpma, & D’Este, 2016).
Role in Synthesis of Organic Compounds
The trifluoromethylthio group plays a vital role in the synthesis of various organic compounds. Rossi, Puglisi, Raimondi, and Benaglia (2018) reviewed methods for the direct introduction of the SCF3 group onto organic molecules, highlighting the importance of trifluoromethylthio groups in medicinal chemistry (Rossi, Puglisi, Raimondi, & Benaglia, 2018).
Extraction of Actinides in Ionic Liquids
Ansari, Mohapatra, Mazan, and Billard (2015) investigated the extraction of U(VI) and Pu(IV) using trialkylamines, such as tri-n-butylamine, in room temperature ionic liquids. This research highlights the potential of butylamine derivatives in the extraction of actinides, which is crucial in nuclear chemistry (Ansari, Mohapatra, Mazan, & Billard, 2015).
Orientations Futures
Propriétés
IUPAC Name |
4-(trifluoromethylsulfanyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NS.ClH/c6-5(7,8)10-4-2-1-3-9;/h1-4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYYUFBDAZDWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCSC(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286744-21-5 | |
| Record name | 1-Butanamine, 4-[(trifluoromethyl)thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286744-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-ethyl-6-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B3229372.png)
![N-(3-methoxyphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B3229376.png)


![1-(2,5-Dimethylphenyl)-4-{[6-(phenylsulfonyl)pyridin-3-yl]carbonyl}piperazine](/img/structure/B3229401.png)
![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B3229415.png)


![Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride](/img/structure/B3229423.png)



![6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B3229462.png)